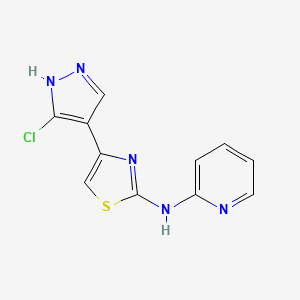
4-(2-Ethylpyrrolidin-1-yl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Ethylpyrrolidin-1-yl)piperidine is a heterocyclic organic compound that features both a piperidine and a pyrrolidine ring. These nitrogen-containing rings are significant in medicinal chemistry due to their presence in various bioactive molecules. The compound’s structure allows it to interact with biological systems in unique ways, making it a subject of interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethylpyrrolidin-1-yl)piperidine typically involves the formation of the piperidine and pyrrolidine rings followed by their subsequent coupling. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a dihaloalkane can yield the desired piperidine ring, while the pyrrolidine ring can be formed through the cyclization of an amino alcohol with a dihaloalkane .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactions to ensure high yield and purity. These methods utilize catalysts such as rhodium or nickel complexes to facilitate the cyclization and coupling reactions . The use of microwave irradiation in these processes can significantly reduce reaction times and improve efficiency .
化学反応の分析
Types of Reactions
4-(2-Ethylpyrrolidin-1-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products of these reactions include N-oxides, reduced amines, and substituted derivatives, which can be further utilized in various applications .
科学的研究の応用
4-(2-Ethylpyrrolidin-1-yl)piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 4-(2-Ethylpyrrolidin-1-yl)piperidine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biological pathways. For example, it may inhibit or activate certain signaling pathways, leading to its observed pharmacological effects .
類似化合物との比較
Similar Compounds
Pyrrolidine: A five-membered nitrogen-containing ring used in various bioactive molecules.
Piperidine: A six-membered nitrogen-containing ring with significant medicinal applications.
Piperine: An alkaloid found in black pepper with various pharmacological properties
Uniqueness
4-(2-Ethylpyrrolidin-1-yl)piperidine is unique due to its combined piperidine and pyrrolidine rings, which provide a distinct three-dimensional structure. This unique structure allows for specific interactions with biological targets, making it a valuable compound in drug discovery and development .
特性
分子式 |
C11H22N2 |
|---|---|
分子量 |
182.31 g/mol |
IUPAC名 |
4-(2-ethylpyrrolidin-1-yl)piperidine |
InChI |
InChI=1S/C11H22N2/c1-2-10-4-3-9-13(10)11-5-7-12-8-6-11/h10-12H,2-9H2,1H3 |
InChIキー |
GOPLQBWJCPHRIN-UHFFFAOYSA-N |
正規SMILES |
CCC1CCCN1C2CCNCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




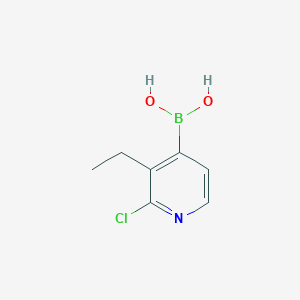

![2-Methyl-5-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B13883858.png)
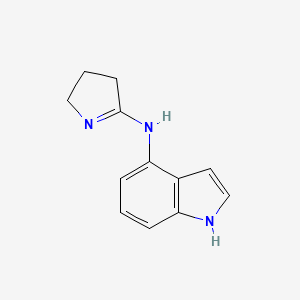
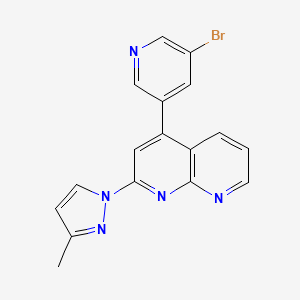
![[4-[[2-(6-Methylpyridin-2-yl)-1,8-naphthyridin-4-yl]amino]pyridin-3-yl]methanol](/img/structure/B13883868.png)

![6-chloro-N-[2-(2-trimethylsilylethoxymethyl)triazol-4-yl]pyridin-3-amine](/img/structure/B13883876.png)
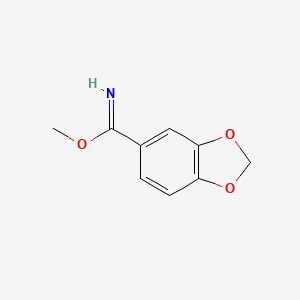
![6-(Bromomethyl)imidazo[1,2-a]pyridine](/img/structure/B13883889.png)
